- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

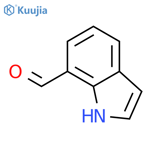

Cas no 915377-39-8 (1H-Indole-7-propanoic acid methyl ester)

915377-39-8 structure

Productnaam:1H-Indole-7-propanoic acid methyl ester

1H-Indole-7-propanoic acid methyl ester Chemische en fysische eigenschappen

Naam en identificatie

-

- 1H-Indole-7-propanoic acid methyl ester

- Methyl 3-(1H-indol-7-yl)propanoate

- Methyl 1H-indole-7-propanoate (ACI)

- DTXSID30743195

- Methyl3-(1H-indol-7-yl)propanoate

- 915377-39-8

-

- Inchi: 1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3

- InChI-sleutel: LFGLWJYEJQYOEH-UHFFFAOYSA-N

- LACHT: O=C(CCC1C2=C(C=CN2)C=CC=1)OC

Berekende eigenschappen

- Exacte massa: 203.094628657g/mol

- Monoisotopische massa: 203.094628657g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 4

- Complexiteit: 230

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.3

- Topologisch pooloppervlak: 42.1Ų

1H-Indole-7-propanoic acid methyl ester Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147233-1g |

methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$609 | 2024-07-20 | |

| Alichem | A199009936-1g |

Methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$615.44 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748855-1g |

Methyl 3-(1h-indol-7-yl)propanoate |

915377-39-8 | 98% | 1g |

¥6457.00 | 2024-04-25 | |

| Chemenu | CM147233-1g |

methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95% | 1g |

$729 | 2021-08-05 | |

| Crysdot LLC | CD11017757-1g |

Methyl 3-(1H-indol-7-yl)propanoate |

915377-39-8 | 95+% | 1g |

$772 | 2024-07-19 |

1H-Indole-7-propanoic acid methyl ester Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Referentie

- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

2.1 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Hydrogen Catalysts: Palladium

Referentie

- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators, Tetrahedron Letters, 2006, 47(43), 7579-7582

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium

Referentie

- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators, Tetrahedron Letters, 2006, 47(43), 7579-7582

Synthetic Routes 5

Reactievoorwaarden

1.1 Solvents: 1,2-Dichloroethane ; 4 h, 120 - 130 °C

2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C

3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C

Referentie

- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group, Synlett, 2017, 28(20), 2839-2844

1H-Indole-7-propanoic acid methyl ester Raw materials

- 1-Aminoindole

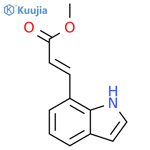

- Methyl 3-(1H-Indol-7-yl)acrylate

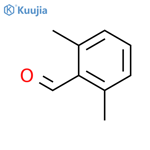

- 2,6-Dimethylbenzaldehyde

- methyl 2-(dimethoxyphosphoryl)acetate

- 1H-Indole-7-carbaldehyde

1H-Indole-7-propanoic acid methyl ester Preparation Products

1H-Indole-7-propanoic acid methyl ester Gerelateerde literatuur

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

3. Book reviews

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

915377-39-8 (1H-Indole-7-propanoic acid methyl ester) Gerelateerde producten

- 5548-09-4(Methyl 3-(1H-indol-3-yl)propanoate)

- 1545584-27-7(5-(1-Aminoethyl)-1,2-oxazole-3-carboxylic acid)

- 933-19-7(6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione)

- 1891701-79-3(3-2-fluoro-3-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid)

- 69078-90-6(2,3,3-Trimethyl-4-[(4-methylbenzenesulfonyl)oxy]butan-2-ol)

- 2248371-88-0(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetate)

- 2171758-61-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-enamidocyclobutane-1-carboxylic acid)

- 2680735-13-9(benzyl N-(4-bromo-2-methylphenyl)-N-(oxetan-3-yl)carbamate)

- 2167162-72-1(1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)

- 1261634-60-9(5-Chloro-4-(difluoromethyl)pyrimidine)

Aanbevolen leveranciers

Enjia Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Wuhan brilliant Technology Co.,Ltd

Goudlid

CN Leverancier

Bulk

atkchemica

Goudlid

CN Leverancier

Reagentie

Amadis Chemical Company Limited

Goudlid

CN Leverancier

Reagentie

Nanjing jingzhu bio-technology Co., Ltd.

Goudlid

CN Leverancier

Bulk